2-Formyl-4,5-dimethoxybenzonitrile
Description
Properties
IUPAC Name |
2-formyl-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXSTHJDYEIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Formyl 4,5 Dimethoxybenzonitrile
Chemo- and Regioselective Synthesis Strategies
The successful synthesis of 2-Formyl-4,5-dimethoxybenzonitrile hinges on the strategic introduction of the formyl and nitrile moieties onto the dimethoxybenzene core. The electronic nature of the existing substituents heavily influences the position of incoming groups, necessitating carefully chosen reagents and reaction conditions to achieve the desired 1,2,4,5-substitution pattern.
Approaches for the Introduction of the Formyl Moiety
The formyl group (–CHO) is an electron-withdrawing group that directs incoming electrophiles to the meta-position. However, its introduction onto an already substituted ring is governed by the directing effects of the existing groups. In a dimethoxybenzene system, the methoxy (B1213986) groups are strongly activating and ortho-, para-directing. Therefore, direct formylation of 1,2-dimethoxybenzene (B1683551) would likely lead to a mixture of products. More effective strategies often involve the formylation of a precursor where the desired regioselectivity is pre-determined.
Several classical and modern formylation methods can be adapted for this purpose. The choice of method depends on the reactivity of the substrate and the compatibility of other functional groups.
| Formylation Method | Reagents | Characteristics |
| Vilsmeier-Haack Reaction | POCl₃, DMF | A mild method suitable for activated aromatic rings. The electrophile (Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) is relatively bulky, which can influence regioselectivity. thieme-connect.decore.ac.uk |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃, CuCl | A classic method for formylating simple aromatic hydrocarbons. It requires harsh Lewis acids and is often not suitable for substrates with sensitive functional groups. tardigrade.in |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | This method uses a strong Lewis acid and can formylate electron-rich aromatic rings. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Typically used for formylating phenols, this reaction proceeds via an iminium ion intermediate. |
For a precursor like 3,4-dimethoxybenzonitrile, the strong para-directing effect of the C4-methoxy group and the meta-directing effect of the nitrile group would favor formylation at the C5 position. To achieve the desired C2-formylation, a directed ortho-metalation (DoM) approach is often more effective. This involves using a directing group to deprotonate the position ortho to it with a strong base (like n-butyllithium), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). core.ac.uk
Strategies for the Introduction of the Nitrile Moiety
The nitrile group (–CN) can be introduced onto an aromatic ring through various methods, including nucleophilic substitution on an aryl halide (e.g., Rosenmund-von Braun reaction), the Sandmeyer reaction from an aniline (B41778) precursor, or more modern transition metal-catalyzed cyanation reactions. acs.orgnih.govnih.gov
The dehydration of a primary amide (–CONH₂) is another viable route. openstax.orglibretexts.org This approach involves first creating the corresponding benzamide (B126) and then treating it with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus(V) oxide (P₄O₁₀). openstax.orglibretexts.org
Modern approaches often provide milder conditions and broader substrate scope. Palladium- or nickel-catalyzed cross-coupling reactions allow for the cyanation of aryl halides or phenol (B47542) derivatives using various cyanide sources. nih.govnih.gov These methods are often tolerant of other functional groups present on the aromatic ring.
| Cyanation Method | Typical Substrate | Reagents | Key Features |
| Sandmeyer Reaction | Aryl diazonium salt | CuCN | A classic, reliable method starting from an amino group. |
| Rosenmund-von Braun Reaction | Aryl halide | CuCN | Requires high temperatures and can have limited functional group tolerance. |
| Dehydration of Amide | Primary amide | SOCl₂, P₄O₁₀, or other dehydrating agents | A two-step approach via an amide intermediate. openstax.orglibretexts.org |
| Ni-catalyzed Reductive Coupling | Aryl (pseudo)halide | Ni catalyst, electrophilic CN reagent (e.g., MPMN) | Uses a bench-stable, non-toxic cyanide source. nih.gov |
| Ni-catalyzed Cyanation of Phenol Derivatives | Aryl carbamate (B1207046)/pivalate | Ni catalyst, aminoacetonitriles | Enables the conversion of phenols to nitriles. nih.gov |
Orthogonal Protecting Group Strategies in Precursor Synthesis
In a multi-step synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org An orthogonal protecting group strategy is one where multiple protecting groups are used, each of which can be removed under distinct conditions without affecting the others. organic-chemistry.orgub.edu This allows for the selective deprotection and reaction at different sites within a complex molecule.
For the synthesis of precursors to this compound, protecting groups for aldehydes or phenols might be employed. For instance, if the formyl group is introduced early, it can be protected as an acetal (B89532) or dioxolane to prevent its oxidation or reaction with nucleophiles during subsequent steps. libretexts.org This acetal can be cleanly removed under acidic conditions that may leave other groups, like a benzyl (B1604629) ether, intact. libretexts.org
Benzyl (Bn) and p-methoxybenzyl (PMB) groups are common choices for protecting hydroxyl groups, and they can be removed by hydrogenolysis or under oxidative/acidic conditions, respectively. libretexts.orgorgsyn.org The 2,4-dimethoxybenzyl (DMB) group offers an advantage as it can be removed under very mild acidic conditions. rsc.org
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonality Example |
| Dioxolane | Aldehyde (Formyl) | Ethylene (B1197577) glycol, acid catalyst | Aqueous acid (e.g., aq. AcOH, HCl) | Stable to bases, nucleophiles, and hydrogenolysis used to remove a Benzyl group. chemicalbook.com |
| Benzyl (Bn) | Hydroxyl | Benzyl bromide, base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) | Stable to acidic/basic conditions used to hydrolyze esters or remove acetals. libretexts.orgorgsyn.org |
| p-Methoxybenzyl (PMB) | Hydroxyl | PMB-Cl, base | Oxidizing agents (DDQ) or strong acid (TFA) | Removable in the presence of a Benzyl group. libretexts.org |
| Dimethoxytrityl (DMT) | Hydroxyl | DMT-Cl, pyridine | Mild acid (e.g., trichloroacetic acid in DCM) | Commonly used in nucleoside chemistry; very acid-labile. libretexts.orgjocpr.com |
Multi-Step Synthesis Pathways from Diverse Starting Materials
The synthesis of this compound can be approached from several different starting materials, with the pathway chosen based on precursor availability and the desire to control regiochemistry.
Preparation from 2-[1,3-Dioxolan-2-yl]-4,5-dimethoxybenzonitrile Precursors
This synthetic route utilizes a protecting group strategy where the aldehyde functionality is masked as a 1,3-dioxolane. This prevents the formyl group from undergoing unwanted reactions during the introduction of the nitrile. A plausible synthetic sequence is as follows:
Protection of the Aldehyde: Starting from a suitable benzaldehyde, such as 2-bromo-4,5-dimethoxybenzaldehyde, the formyl group is protected. The aldehyde is reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the corresponding 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane.
Introduction of the Nitrile: The nitrile group is then introduced by replacing the bromine atom. A common method is the Rosenmund-von Braun reaction, where the aryl bromide is heated with copper(I) cyanide (CuCN) in a polar solvent like DMF or NMP. This yields the protected precursor, 2-(1,3-dioxolan-2-yl)-4,5-dimethoxybenzonitrile.
Deprotection: The final step is the removal of the dioxolane protecting group to reveal the formyl functionality. This is typically achieved by hydrolysis with an aqueous acid, such as acetic acid or dilute hydrochloric acid, by heating the mixture. chemicalbook.com This regenerates the aldehyde, yielding the target compound this compound.
A similar multi-step synthesis has been documented for the related compound 2-formyl-4-methoxybenzonitrile, demonstrating the viability of this protection-cyanation-deprotection strategy. chemicalbook.com
Alternative Synthetic Routes Involving Dimethoxybenzonitrile Derivatives
An alternative pathway begins with a pre-existing dimethoxybenzonitrile skeleton and subsequently introduces the formyl group. A key precursor for this route is 2-amino-4,5-dimethoxybenzonitrile (B182473). prepchem.comsigmaaldrich.com
Synthesis of the Precursor: 2-amino-4,5-dimethoxybenzonitrile can be prepared via the reduction of 2-nitro-4,5-dimethoxybenzonitrile. prepchem.com This reduction is efficiently carried out using reagents like sodium dithionite (B78146) in hot water. prepchem.com
Formylation via Diazotization-Reduction: The amino group can be converted into a formyl group. One potential, albeit indirect, method involves converting the amine to a diazonium salt, which could then be transformed into other functionalities that lead to an aldehyde.
Formylation via Directed Metalation: A more direct approach could involve protecting the amine, for example as an amide, and then using this group to direct ortho-lithiation to the C6 position (adjacent to the original amino group). However, the electronic effects of the nitrile and methoxy groups would make selective lithiation at the desired C2 position challenging.
Synthesis from 3,4-Dimethoxybenzaldehyde (B141060): A more common route starts from 3,4-dimethoxybenzaldehyde (veratraldehyde).
Nitration: The aldehyde is nitrated to introduce a nitro group, typically at the 6-position, yielding 6-nitroveratraldehyde.
Reduction: The nitro group is reduced to an amino group (e.g., with Fe/HCl or catalytic hydrogenation) to give 6-aminoveratraldehyde.
Sandmeyer Reaction: The amino group is converted to a diazonium salt using nitrous acid (NaNO₂/HCl) and then displaced with a cyanide group using CuCN to form this compound.
This latter approach leverages classical aromatic substitution and functional group interconversion reactions to build the target molecule in a regiocontrolled manner.
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the chemical transformations of this compound that adheres to the specific outline requested.
The search for documented research findings concerning the explicit reactions listed—including oxidative and reductive transformations of the formyl group, condensation reactions, conversion of the formyl group to a nitrile, and hydrolysis of the nitrile group—for this particular compound did not yield specific examples or detailed procedures. The available data pertains to similar but structurally distinct molecules or describes general methodologies without citing this compound as a substrate.
Therefore, to maintain scientific accuracy and strictly adhere to the provided constraints of focusing solely on the specified compound and outline, the article cannot be generated at this time due to the absence of the required source information in the public domain.
Chemical Transformations and Derivatization Reactions of 2 Formyl 4,5 Dimethoxybenzonitrile
Nitrile Group Functionalization
Cycloaddition Reactions for Heterocycle Formation
Cycloaddition reactions represent a powerful strategy for the construction of heterocyclic rings, and the functional groups present in 2-Formyl-4,5-dimethoxybenzonitrile offer potential for such transformations. While specific examples involving this exact compound are not extensively documented in readily available literature, the inherent reactivity of the nitrile and aldehyde functions suggests their plausible participation in these types of reactions.
The nitrile group, for instance, can theoretically participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form tetrazoles or oxadiazoles, respectively. Similarly, the aldehyde group can act as a dienophile in hetero-Diels-Alder reactions, a class of [4+2] cycloadditions, reacting with electron-rich dienes to yield dihydropyran derivatives. The feasibility of these transformations would depend on the specific reaction conditions and the nature of the cycloaddition partner. The electron-withdrawing nature of the cyano and formyl groups can influence the reactivity of the aromatic ring, potentially making it a suitable component in certain cycloaddition reactions as well. For example, under specific conditions, the aromatic system could act as a diene or dienophile.
The table below illustrates the potential cycloaddition reactions for the formation of heterocycles from this compound based on the general reactivity of its functional groups.
| Functional Group | Cycloaddition Type | Potential Reactant | Resulting Heterocycle |
| Nitrile (-C≡N) | 1,3-Dipolar Cycloaddition | Azide (R-N₃) | Tetrazole |
| Nitrile (-C≡N) | 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Oxadiazole |
| Aldehyde (-CHO) | Hetero-Diels-Alder ([4+2]) | Electron-rich Diene | Dihydropyran |
| Aromatic Ring | Diels-Alder ([4+2]) | Dienophile | Bicyclic adduct |
It is important to note that these are potential reaction pathways, and the specific conditions required to achieve these transformations with this compound would necessitate experimental investigation and optimization.
Reductive Transformations to Amine Derivatives
The formyl group of this compound is readily susceptible to reductive transformations, providing a convenient route to the corresponding amine derivatives. A primary method for this conversion is reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
A variety of reducing agents can be employed for this purpose, with the choice depending on the specific substrate and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For instance, the reductive amination of a similar compound, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, has been successfully demonstrated using a range of primary amines. nih.gov This suggests that this compound would likely undergo analogous transformations to yield 2-(aminomethyl)-4,5-dimethoxybenzonitrile derivatives.
The general scheme for the reductive amination of this compound is presented below:
Figure 1: General scheme for the reductive amination of this compound.
The following table summarizes common reducing agents used in reductive amination and their typical reaction conditions.
| Reducing Agent | Typical Substrate Scope | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, Room Temperature |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (stable in mild acid) | Methanol or Ethanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones (mild and selective) | Dichloromethane or 1,2-Dichloroethane, Room Temperature |
Direct reduction of the formyl group to a hydroxyl group, followed by conversion to a leaving group and subsequent nucleophilic substitution with an amine, provides an alternative, albeit longer, route to the same amine derivatives.
Modifications of the Aromatic Core (Dimethoxybenzene Moiety)
The dimethoxybenzene core of this compound is amenable to further functionalization, allowing for the introduction of additional substituents that can modulate the molecule's properties.
Directed Aromatic Functionalization
The methoxy (B1213986) groups on the aromatic ring are ortho-, para-directing and activating for electrophilic aromatic substitution. wikipedia.org However, a more precise method for functionalization is Directed ortho-Metalation (DoM). wikipedia.orgchem-station.com This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.orgorganic-chemistry.org
In this compound, both the methoxy and the nitrile groups can potentially act as DMGs. The relative directing ability of these groups would determine the site of metalation. Generally, amide and carbamate (B1207046) groups are stronger DMGs than methoxy groups. uwindsor.ca The nitrile group is also known to be a moderate directing group. organic-chemistry.org The interplay between the directing effects of the methoxy and nitrile groups would dictate the regiochemical outcome of the DoM reaction. The formyl group, being electrophilic, would likely require protection prior to the addition of the strongly nucleophilic organolithium reagent. harvard.edu
The table below outlines potential electrophiles that can be used to functionalize the aryllithium intermediate generated via DoM.
| Electrophile | Introduced Functional Group |
| Alkyl halides (R-X) | Alkyl (R) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl/Hydroxyaryl (-CH(OH)R / -C(OH)RR') |
| Iodine (I₂) | Iodo (-I) |
| Disulfides (RSSR) | Thioether (-SR) |
Selective Demethylation and Ether Cleavage Strategies
The selective cleavage of the methyl ethers on the aromatic ring of this compound can provide access to the corresponding dihydroxybenzonitrile derivatives. A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgmdma.chnih.gov This reaction typically proceeds at or below room temperature and is often complete, providing the desired phenol (B47542) after aqueous workup. mdma.ch
The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is generally advisable to use one equivalent of BBr₃ per ether group. mdma.ch For a molecule like this compound, which also contains a formyl and a nitrile group, additional equivalents of BBr₃ may be required to account for complexation with the oxygen and nitrogen atoms of these functional groups. mdma.ch
The following table provides examples of demethylation of aryl methyl ethers using BBr₃, illustrating the general conditions and yields.
| Starting Material | Molar Equivalents of BBr₃ | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 3,3'-Dimethoxybiphenyl | 2.2 | CH₂Cl₂ | Room Temp, overnight | 3,3'-Dihydroxybiphenyl | 77-86 | orgsyn.org |
| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | 3.0 | CH₂Cl₂ | Room Temp | 5,5'-Dihydroxy-2,2'-di-iodobiphenyl | 77 | mdma.ch |
| General Aryl Methyl Ether | 1.0 per MeO group | CH₂Cl₂ | 0 °C to Room Temp | Aryl Hydroxide | Variable | commonorganicchemistry.com |
Selective demethylation of one methoxy group over the other in this compound would be challenging and would likely depend on subtle differences in their electronic and steric environments, potentially requiring carefully controlled reaction conditions and stoichiometry of the cleaving reagent. Other ether cleavage reagents, such as hydroiodic acid (HI), are also effective but often require harsher conditions. orgsyn.org Lewis acids other than BBr₃ can also be employed for ether cleavage. sciencemadness.org
Applications in Target Oriented and Diversity Oriented Synthesis
Total Synthesis of Natural Products
This benzonitrile (B105546) derivative has proven instrumental as a precursor in the synthesis of several classes of natural products, facilitating the efficient assembly of their core structures.
2-Formyl-4,5-dimethoxybenzonitrile is a key starting material in the synthesis of protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids with a broad spectrum of biological activities. Notably, it serves as a crucial component in the synthesis of Oxypalmatine and Oxypseudopalmatine. The synthetic strategy involves the reaction of this compound with a suitably substituted toluamide. This process typically proceeds through a lithiated cycloaddition to form a 3-arylisoquinolinone intermediate, which then undergoes an internal SN2 reaction to yield the final 8-oxoprotoberberine skeleton of Oxypalmatine and Oxypseudopalmatine. nih.gov
Key Synthetic Intermediates in Protoberberine Alkaloid Synthesis
| Precursor | Intermediate | Final Product |
|---|---|---|
| This compound | 3-Arylisoquinolinone | Oxypalmatine |
While the direct total synthesis of Entonalactam A from this compound is not explicitly detailed in readily available literature, the structural features of this benzonitrile derivative make it a plausible and strategic precursor for the synthesis of isoindolinone and phthalide (B148349) natural product analogues. The synthesis of Entonalactam A has been achieved through a multi-step process starting from 5-bromovanillin, proceeding via benzophenone (B1666685) intermediates. nih.govnih.gov The core structure of such analogues often requires a substituted aromatic ring that can be elaborated into the characteristic fused ring systems of isoindolinones and phthalides. The formyl and nitrile groups of this compound offer versatile handles for the necessary chemical transformations to construct these heterocyclic systems.
The utility of this compound extends to the synthesis of various other natural product scaffolds. Its reactive aldehyde and nitrile functionalities, combined with the electron-donating methoxy (B1213986) groups, allow for its incorporation into diverse synthetic schemes. For instance, derivatives of this compound can be utilized in the construction of complex polycyclic systems and other heterocyclic frameworks that are central to many biologically active natural products. The principles of diversity-oriented synthesis, which aim to generate a wide range of molecular skeletons from a common starting material, can effectively leverage the reactivity of this compound to create libraries of novel compounds for biological screening.
Synthesis of Pharmacologically Active Scaffolds and Advanced Intermediates
Beyond its role in recreating nature's molecules, this compound is a valuable tool for the development of novel, pharmacologically active compounds and advanced synthetic intermediates.
A significant application of this compound is in the synthesis of potent and selective serotonin (B10506) receptor agonists. A prominent example is 25CN-NBOH, a derivative of the 2C-CN phenethylamine (B48288) series. google.com In the synthesis of 25CN-NBOH, the benzonitrile moiety of the precursor is ultimately retained in the final structure, highlighting the direct incorporation of this building block. The synthetic route typically involves the elaboration of the formyl group into an ethylamine (B1201723) side chain, followed by N-benzylation to introduce the 2-hydroxybenzyl group characteristic of the NBOH series of serotonin 2A receptor agonists.
Synthetic Utility in 25CN-NBOH Synthesis
| Starting Material | Key Transformation | Final Product |
|---|
The complement system is a crucial part of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Consequently, the development of small molecule modulators of the complement pathway is an active area of pharmaceutical research. While specific examples detailing the direct use of this compound in the synthesis of complement pathway modulators are not extensively documented in public literature, its structural motifs are relevant to the design of such compounds. Benzonitrile-containing molecules have been explored as scaffolds for various therapeutic targets, and the functionalities present in this compound provide a foundation for the synthesis of diverse derivatives that could be screened for activity against components of the complement cascade.
Based on a comprehensive search for scientific literature, there is currently insufficient public research available to detail the specific applications of This compound within the requested frameworks of pharmaceutical intermediate synthesis, combinatorial chemistry, and solid-phase synthesis.
The available information is limited to its identification as a chemical compound, with no specific examples or detailed research findings concerning its use in the outlined subsections.
Therefore, this article cannot be generated while adhering to the strict requirements for scientifically accurate and verifiable content focused solely on the specified topics for this particular molecule.
Spectroscopic and Chromatographic Characterization in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-Formyl-4,5-dimethoxybenzonitrile is anticipated to provide key information about the number and chemical environment of the protons in the molecule. The expected signals would correspond to the aldehydic proton, the aromatic protons, and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the neighboring functional groups. The aldehydic proton (CHO) is expected to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons would likely appear as distinct singlets, with their chemical shifts influenced by the electron-withdrawing nitrile and formyl groups, and the electron-donating methoxy groups. The six protons of the two methoxy groups (-OCH₃) would be expected to appear as two separate singlets in the upfield region of the spectrum, typically around 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic H | 9.5 - 10.5 | Singlet | 1H |
| Aromatic H | 7.0 - 7.5 | Singlet | 1H |
| Aromatic H | 7.0 - 7.5 | Singlet | 1H |
| Methoxy H | 3.8 - 4.0 | Singlet | 3H |
| Methoxy H | 3.8 - 4.0 | Singlet | 3H |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the carbon of the nitrile group, the aromatic carbons, and the carbons of the methoxy groups. The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically above 185 ppm. The nitrile carbon signal is anticipated to appear in the range of 115-125 ppm. The signals for the six aromatic carbons would be spread across the aromatic region (approximately 110-160 ppm), with their specific shifts determined by the attached functional groups. The two methoxy carbons would be observed in the upfield region, typically between 55 and 65 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | > 185 |
| Aromatic C-CN | 110 - 120 |
| Nitrile CN | 115 - 125 |
| Aromatic C-CHO | 130 - 140 |
| Aromatic C-OCH₃ | 150 - 160 |
| Aromatic C-OCH₃ | 145 - 155 |
| Aromatic C-H | 110 - 120 |
| Aromatic C-H | 105 - 115 |
| Methoxy C | 55 - 65 |
| Methoxy C | 55 - 65 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, nitrile, and ether functional groups, as well as the aromatic ring. A strong absorption band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. The aldehyde group would be characterized by two distinct stretching vibrations: a C-H stretch typically appearing between 2820 and 2850 cm⁻¹ and a strong C=O stretch in the region of 1690-1740 cm⁻¹. The C-O stretching vibrations of the methoxy groups would likely be observed as strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aldehyde C-H Stretch | 2820 - 2850 | Medium |
| Nitrile C≡N Stretch | 2220 - 2260 | Medium |
| Aldehyde C=O Stretch | 1690 - 1740 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Ether C-O Stretch | 1200 - 1300 | Strong |
| Ether C-O Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₉NO₃, the expected molecular weight is approximately 191.18 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the formyl group (CHO, 29 Da), a methyl group from a methoxy moiety (CH₃, 15 Da), or carbon monoxide (CO, 28 Da).
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance) |
| [M]⁺ | 191 (Molecular Ion) |
| [M-H]⁺ | 190 |
| [M-CHO]⁺ | 162 |
| [M-OCH₃]⁺ | 160 |
| [M-CO]⁺ | 163 |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reactions and checking the purity of compounds. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The choice of eluent (a mixture of solvents) is crucial for achieving good separation. A typical eluent system for a compound of this polarity might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The position of the compound on the TLC plate is described by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is dependent on the specific TLC plate, the eluent system, and the temperature. Visualization of the spots on the TLC plate can be achieved using UV light, as the aromatic ring of the compound is expected to be UV-active, or by staining with a suitable reagent.
Table 5: Hypothetical TLC Data for a Synthetic Step
| Compound | R_f Value (Hexane:Ethyl Acetate 7:3) |
| Starting Material | 0.6 |
| This compound (Product) | 0.4 |
| By-product | 0.2 |
Column Chromatography and Flash Chromatography
Column chromatography and its more rapid variant, flash chromatography, are indispensable purification techniques in synthetic chemistry for the isolation of target compounds from reaction mixtures. For a moderately polar compound like this compound, these methods are crucial for removing impurities, starting materials, and byproducts.
The separation in normal-phase chromatography is governed by the principle of adsorption. The stationary phase, typically silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), is polar. A non-polar mobile phase is used to elute the components from the column. Compounds with higher polarity interact more strongly with the stationary phase and thus elute more slowly. Conversely, less polar compounds have a weaker interaction and elute more quickly.
In the context of synthesizing this compound, after a reaction is complete, the crude product is often a mixture containing the desired benzonitrile (B105546) derivative along with unreacted starting materials and various side products. Column chromatography is employed to isolate the pure product. The choice of solvent system (eluent) is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. rochester.edu The polarity of the eluent is gradually increased (gradient elution) to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities. biotage.com
For instance, a typical starting solvent system for a compound with the polarity of this compound might be a 90:10 mixture of hexane and ethyl acetate. The ratio would then be adjusted based on preliminary analysis by thin-layer chromatography (TLC), which serves as a pilot technique for developing the column chromatography conditions.
Flash chromatography operates on the same principles as conventional column chromatography but utilizes pressure (from a pump or an inert gas like nitrogen) to accelerate the flow rate of the mobile phase, significantly reducing the purification time. biotage.com This is particularly advantageous for compounds that may be unstable on the stationary phase for extended periods.
Due to the lack of specific published data for the column chromatography of this compound, the following table provides a hypothetical but representative set of conditions based on the purification of similarly substituted aromatic compounds. rochester.eduwfu.edu
Table 1: Illustrative Column and Flash Chromatography Parameters for Purification of a Substituted Benzonitrile
| Parameter | Column Chromatography | Flash Chromatography |
|---|---|---|
| Stationary Phase | Silica gel (60-200 µm) | Silica gel (40-63 µm) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) | Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent Composition | 95:5 (v/v) | 95:5 (v/v) |
| Final Eluent Composition | 70:30 (v/v) | 70:30 (v/v) |
| Flow Rate | ~5-10 mL/min | ~20-50 mL/min |
| Detection | Thin-Layer Chromatography (TLC) | In-line UV detector |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the identification, quantification, and purification of compounds. These methods offer high resolution and sensitivity. For this compound, HPLC and UPLC would be employed to assess its purity, quantify it in a mixture, and for preparative-scale purification.
In reversed-phase HPLC, which is the most common mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This compound, being a moderately polar molecule, would be well-retained on a C18 column and eluted with a mobile phase typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A buffer is often added to the mobile phase to control the pH and ensure reproducible retention times, especially for ionizable compounds.
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase. UPLC utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to the larger particles (typically 3-5 µm) used in HPLC. mdpi.com This allows for much faster analysis times without compromising the quality of the separation.
While specific HPLC or UPLC methods for this compound are not readily found in the literature, methods for analyzing similar aromatic aldehydes and benzonitrile derivatives can provide a basis for method development. helixchrom.comauroraprosci.com For purity determination, a gradient elution would likely be used, starting with a high percentage of water and increasing the proportion of the organic solvent to elute more strongly retained impurities. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group in this compound will absorb UV light.
The following table presents plausible HPLC and UPLC conditions for the analysis of this compound, extrapolated from methods for related compounds. helixchrom.comauroraprosci.com
Table 2: Representative HPLC and UPLC Conditions for the Analysis of a Substituted Benzonitrile
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Given that this compound has a moderate molecular weight and is expected to be sufficiently volatile and stable at elevated temperatures, GC is a suitable method for its analysis, particularly for assessing purity and identifying volatile impurities.
In GC, the sample is vaporized and injected into a heated column. The separation is based on the partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
The choice of the GC column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide good separation for this compound and related impurities. The oven temperature is usually programmed to increase during the analysis (a temperature gradient) to ensure that both more volatile and less volatile components are eluted with good peak shape in a reasonable time. A Flame Ionization Detector (FID) is a common choice for detecting organic compounds like this benzonitrile derivative, offering high sensitivity. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC (GC-MS). rsc.orgrsc.org
While specific GC methods for this compound are not detailed in available literature, general methods for benzonitrile and its derivatives can be adapted. rsc.orgnih.gov For instance, purity analysis of commercially available 2-Amino-4,5-dimethoxybenzonitrile (B182473) is often performed by GC, indicating the suitability of this technique for this class of compounds. epa.gov
The table below outlines hypothetical GC conditions that could be applied for the analysis of this compound.
Table 3: Plausible Gas Chromatography (GC) Parameters for the Analysis of a Substituted Benzonitrile
| Parameter | Gas Chromatography (GC) |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
Q & A
Q. What are the key safety protocols for handling 2-Formyl-4,5-dimethoxybenzonitrile in laboratory settings?
- Methodological Answer : Due to structural similarities to compounds like 2-Fluoro-4,5-dimethoxybenzonitrile, which exhibits acute oral toxicity (Category 3) and skin irritation (Category 2) , researchers should:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Implement spill containment measures and avoid direct contact.
- Follow protocols for waste disposal of nitrile-containing compounds.
- Reference GHS hazard statements for related analogs to infer risks .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for formyl and methoxy groups) and nitrile signals (non-protonated carbons ~110–120 ppm in NMR) .
- IR : Identify C≡N stretching (~2240 cm) and aldehyde C=O (~1700 cm) .
- HPLC/MS : Confirm purity and molecular ion peaks (expected m/z ~191 for ) .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer :
- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction on 4,5-dimethoxybenzonitrile, optimizing conditions (e.g., POCl, DMF) .
- Protection/Deprotection : Use methoxy protection during nitrile synthesis to avoid side reactions .
- Monitor reaction progress with TLC (eluent: ethyl acetate/hexane) and isolate via recrystallization or column chromatography .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The formyl group activates the aromatic ring for electrophilic substitution but may deactivate nitrile groups in nucleophilic reactions.
- In Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with boronic esters, as seen in related dimethoxybenzonitrile derivatives .
- Optimize solvent systems (e.g., DMF/HO) and base (KCO) to enhance yields .
Q. What mechanistic insights can be gained from using this compound in multicomponent reactions (MCRs)?
- Methodological Answer :
- The compound’s nitrile and formyl groups enable participation in Ugi or Strecker reactions.
- Design MCRs with amines and isocyanides, monitoring intermediates via NMR .
- Study steric effects of methoxy groups on reaction kinetics using DFT calculations .
Q. How can researchers address discrepancies in reported yields for formylation reactions of dimethoxybenzonitrile analogs?
- Methodological Answer :
- Replicate reactions under controlled conditions (temperature, catalyst loading) .
- Compare solvent polarity effects (e.g., DCM vs. THF) on formylation efficiency .
- Use high-purity starting materials and validate via HPLC to rule out impurity interference .
Data Analysis and Experimental Design
Q. What strategies are effective in optimizing the purification of this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- Recrystallization : Test solvents like ethanol or acetonitrile based on solubility data (estimated logP ~1.5) .
- Crystallography : Confirm structure via single-crystal X-ray diffraction if feasible .
Q. How can this compound be applied in polymer science?
- Methodological Answer :
- Use as a monomer in polybenzoxazines: React with diamines under thermal conditions (150–200°C) .
- Characterize polymer thermal stability via TGA (expected degradation >300°C) and glass transition temperature () using DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
